This compound can be synthesized from 2-hydroxy-5-nitrobenzaldehyde as the starting material. It falls under the category of benzofuran derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's classification includes:
The synthesis of 3-Hydroxy-6-nitro-1-benzofuran-2-carboxylic acid typically involves several key steps:
Industrial methods may utilize continuous flow reactors and automated systems to optimize yield and purity during large-scale production.
The molecular formula for 3-Hydroxy-6-nitro-1-benzofuran-2-carboxylic acid is , with a molecular weight of 223.14 g/mol. Its structural details include:
The structure features a benzofuran core with substituents that influence its chemical behavior and biological activity.
3-Hydroxy-6-nitro-1-benzofuran-2-carboxylic acid can participate in various chemical reactions:
These reactions allow for the formation of various derivatives, expanding the utility of this compound in synthetic chemistry.
The mechanism of action for 3-Hydroxy-6-nitro-1-benzofuran-2-carboxylic acid involves interactions with specific molecular targets within biological systems:
The physical properties of 3-Hydroxy-6-nitro-1-benzofuran-2-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | C9H5N1O6 |
Molecular Weight | 223.14 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include reactivity with oxidizing agents, reducing agents, and nucleophiles, which are essential for its applications in organic synthesis .
3-Hydroxy-6-nitro-1-benzofuran-2-carboxylic acid has several notable applications:
Benzofuran derivatives have evolved from natural product isolation to synthetically engineered therapeutic agents, marking significant milestones in medicinal chemistry. The foundational significance of this scaffold was established with the isolation of naturally occurring benzofurans such as psoralen (from Psoralea corylifolia), 8-methoxypsoralen, and angelicin, which demonstrated early pharmacological utility in photochemotherapy for skin conditions like psoriasis and vitiligo [2]. These compounds functioned through DNA intercalation upon UV irradiation, highlighting the benzofuran nucleus's capacity for biomolecular interactions. The first synthetic benzofuran was reported by Perkin in 1870, paving the way for systematic structural modifications to enhance bioactivity [2]. By the mid-20th century, synthetic derivatives like amiodarone (an antiarrhythmic agent) emerged, demonstrating the scaffold's versatility beyond dermatology [2]. The 21st century witnessed a surge in antimicrobial research, with benzofuran derivatives extensively explored to combat multidrug-resistant pathogens. Their privileged status stems from structural mimicry of biological macromolecules and ease of functionalization, enabling optimization of pharmacokinetic properties such as bioavailability and metabolic stability [2] [7].
Table 1: Key Historical Milestones in Benzofuran-Based Drug Development
Time Period | Key Compounds | Therapeutic Area | Significance |
---|---|---|---|
Pre-1900s | Natural Psoralens | Dermatology | Early recognition of photosensitizing properties for skin disease treatment |
1870 | Synthetic Benzofuran | Chemical Synthesis | Perkin's pioneering synthesis enabling medicinal exploration |
Mid-20th Century | Amiodarone | Cardiology | Validation of benzofuran as a core scaffold in FDA-approved drugs |
21st Century | Antimicrobial Derivatives | Infectious Diseases | Targeted design against multidrug-resistant bacteria and fungi |
Functionalized benzofurans, particularly those with electron-withdrawing substituents, exemplify rational structure-based drug design. The integration of a carboxylic acid group at the C2 position creates a versatile pharmacophore capable of forming critical salt bridges and hydrogen bonds with target proteins. For instance, benzofuran-2-carboxylic acid derivatives exhibit potent inhibition of Pim-1 kinase—an oncology target—through ionic interactions with Lys67 and hydrogen bonding with Asp186 in the ATP-binding site [6]. The addition of a nitro group (meta to oxygen) enhances electron deficiency, influencing π-stacking interactions with aromatic residues in enzymatic pockets. This is evidenced by 3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid (CAS#: 64209-68-3), where the ortho-positioned carboxylic acid and hydroxyl groups enable bidentate chelation of metal ions or residues like arginine, while the nitro group augments bioactivity through electrostatic effects [1] [4]. Computational analyses confirm that such modifications fine-tune electronic properties (e.g., dipole moments, HOMO-LUMO gaps) crucial for target engagement [6].
Carboxylic acid bioisosteres further expand drug design possibilities. Phosphonic acids, sulfonamides, and hydroxamic acids serve as strategic replacements when the native carboxylic acid contributes to poor membrane permeability or metabolic instability [3]. For example, hydroxamic acids maintain metal-chelating capabilities but offer enhanced lipophilicity, as demonstrated in MEK inhibitors where replacement improved cellular uptake [3]. In nanotechnology, carboxylic acid-functionalized benzofurans facilitate nanoparticle surface modification, enhancing colloidal stability and enabling targeted drug delivery systems [5]. Oleic acid-coated nanoparticles exemplify this, achieving uniform dispersion via carboxylate coordination [5].
Table 2: Impact of Substituents on Benzofuran-2-Carboxylic Acid Derivatives
Substituent Pattern | Molecular Weight (g/mol) | Key Interactions | Biological Relevance | Source |
---|---|---|---|---|
3-Hydroxy-6-nitro- (Target) | 223.14 | Bidentate H-bonding; Metal chelation | Enhanced kinase/enzyme inhibition | [1] |
Unsubstituted | 162.14 | Monodentate H-bonding | Intermediate affinity in screening assays | [7] |
6-Nitro- | 207.14 | Ionic (nitro); π-Stacking | Antibacterial lead optimization | [4] |
5-(2-Aminopropyl)- | 175.20 | Cation-π; Receptor agonism | Serotonergic activity (CNS applications) | [2] |
Table 3: Carboxylic Acid Bioisosteres in Benzofuran Optimization
Bioisostere Type | Example Structure | Advantages over COOH | Limitations |
---|---|---|---|
Hydroxamic Acid | Benzofuran-NHOH | Enhanced metal chelation; Moderate pKa shift | Metabolic instability (hydrolysis) |
Phosphonic Acid | Benzofuran-PO(OH)₂ | Higher acidity; Stronger ionic bonds | Reduced membrane permeability; Toxicity concerns |
Sulfonamide | Benzofuran-SO₂NH₂ | Improved metabolic stability | Weaker acidity; Altered geometry |
Acyl Sulfonamide | Benzofuran-C(O)SO₂NH₂ | Tunable acidity; Dual H-bonding | Synthetic complexity; Variable solubility |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6